molecular formula C5H11NO2S B12425483 L-Methionine-15N,d8

L-Methionine-15N,d8

Cat. No.: B12425483
M. Wt: 158.26 g/mol
InChI Key: FFEARJCKVFRZRR-FADKSZOCSA-N
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Description

L-Methionine-15N,d8 is a specially labeled form of L-Methionine, an essential amino acid. This compound is marked with both nitrogen-15 (15N) and deuterium (d8), making it valuable for various scientific research applications. L-Methionine itself is the L-isomer of Methionine, which plays a crucial role in human development and acts as a hepatoprotectant .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Methionine-15N,d8 can be synthesized through a multi-step process involving the incorporation of stable isotopes. The preparation typically involves the use of isotopically labeled precursors. One common method is the enzymatic conversion of a precursor molecule that has been labeled with 15N and deuterium .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation followed by chemical synthesis. The fermentation process uses genetically engineered microorganisms to produce the labeled precursor, which is then converted to this compound through enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions

L-Methionine-15N,d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require specific catalysts or acidic/basic conditions .

Major Products

The major products formed from these reactions include Methionine sulfoxide, Methionine sulfone, and various substituted Methionine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of L-Methionine-15N,d8 is similar to that of L-Methionine. It acts as a precursor to various important biomolecules, including S-adenosylmethionine (SAM), which is involved in methylation reactions. The compound also helps in detoxifying harmful substances in the liver by increasing the levels of glutathione .

Comparison with Similar Compounds

L-Methionine-15N,d8 is unique due to its dual isotopic labeling, which makes it particularly useful for precise scientific measurements. Similar compounds include:

These compounds share similar applications but differ in their specific isotopic labels and the resulting precision in measurements.

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

158.26 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio-4-(trideuteriomethylsulfanyl)butanoic acid

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3,2D2,3D2,4D,6+1

InChI Key

FFEARJCKVFRZRR-FADKSZOCSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])SC([2H])([2H])[2H])[15NH2]

Canonical SMILES

CSCCC(C(=O)O)N

Origin of Product

United States

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